molecular formula C27H26N6O4S B2896657 4-(dimethylsulfamoyl)-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 921989-73-3

4-(dimethylsulfamoyl)-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

Cat. No.: B2896657
CAS No.: 921989-73-3
M. Wt: 530.6
InChI Key: BMPDLGXGJSQXJB-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a useful research compound. Its molecular formula is C27H26N6O4S and its molecular weight is 530.6. The purity is usually 95%.
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Biological Activity

4-(Dimethylsulfamoyl)-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a synthetic compound with a complex structure that includes a pyrazolopyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of the compound is C27H26N6O4SC_{27}H_{26}N_{6}O_{4}S, with a molecular weight of 530.6 g/mol. The structure features several functional groups that may influence its biological properties:

  • Benzamide core : Central to the compound's structure.
  • Pyrazolopyrimidine ring : Known for various biological activities.
  • Dimethylsulfamoyl group : Potentially enhances solubility and biological interactions.
  • Naphthylmethyl group : Likely contributes to lipophilicity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound possess significant antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell functions.

Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory effects. The presence of the dimethylsulfamoyl group may enhance the compound's ability to inhibit inflammatory mediators. Studies have indicated that related pyrazole compounds can reduce inflammation markers in vitro and in vivo.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Research has demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine levels in animal models
AnticancerInduction of apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : A study published in Molecules highlighted that pyrazole derivatives exhibited broad-spectrum antimicrobial activity. The specific activity against Staphylococcus aureus and Escherichia coli was noted, with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives similar to the target compound .
  • Anti-inflammatory Mechanisms : Research conducted by MDPI demonstrated that certain pyrazole compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential mechanism through which this compound may exert its anti-inflammatory effects.
  • Anticancer Activity : A case study focusing on pyrazolo[3,4-d]pyrimidine derivatives revealed their ability to inhibit cell proliferation in various cancer cell lines (e.g., HeLa and MCF7). The study reported IC50 values ranging from 10 to 30 µM for related compounds .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4S/c1-31(2)38(36,37)22-12-10-20(11-13-22)26(34)28-14-15-33-25-24(16-30-33)27(35)32(18-29-25)17-21-8-5-7-19-6-3-4-9-23(19)21/h3-13,16,18H,14-15,17H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDLGXGJSQXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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